N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide
説明
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
作用機序
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide is a selective inhibitor of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is responsible for the activation of downstream pathways, including the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation. Inhibition of BTK by this compound leads to the suppression of these pathways, resulting in apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, this compound has been shown to inhibit B-cell receptor signaling and downstream pathways, leading to apoptosis of malignant B-cells. This compound has also been shown to have a favorable safety profile in preclinical studies.
実験室実験の利点と制限
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has several advantages for lab experiments, including its potency and selectivity for BTK, its favorable safety profile, and its ability to inhibit downstream pathways that promote cell survival and proliferation. However, this compound has some limitations, including its relatively low yield in the synthesis process and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide. First, further preclinical studies are needed to evaluate the efficacy of this compound in combination with other therapies, including chemotherapy and immunotherapy. Second, clinical studies are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies. Third, the development of more efficient synthesis methods and formulations of this compound may improve its utility in lab experiments and clinical settings. Finally, the identification of biomarkers that predict response to this compound may help to optimize its use in personalized medicine approaches.
科学的研究の応用
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to inhibit B-cell receptor signaling and downstream pathways, leading to apoptosis of malignant B-cells.
特性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-3-methyl-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-12-10-13(2-4-16(12)22(24)25)18(23)20-14-3-5-17(15(19)11-14)21-6-8-26-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLJUYQKAYJJNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。